molecular formula C15H27NO3S B2481668 Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate CAS No. 2253632-63-0

Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate

Cat. No.: B2481668
CAS No.: 2253632-63-0
M. Wt: 301.45
InChI Key: HCIHNPRJRDLBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate” is a powder with a molecular weight of 285.38 . Another similar compound, “tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate”, has a molecular weight of 283.41 and is a colorless oil .


Molecular Structure Analysis

The InChI code for “tert-butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate” is 1S/C15H27NO4/c1-14(2,3)20-13(18)16-11-15(5-4-12(16)10-17)6-8-19-9-7-15/h12,17H,4-11H2,1-3H3 . For “tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate”, the InChI code is 1S/C16H29NO3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)6-4-13(12-18)5-7-16/h13,18H,4-12H2,1-3H3 .


Physical and Chemical Properties Analysis

“tert-butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate” is a powder that is stored at room temperature . “tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate” is a colorless oil, also stored at room temperature .

Scientific Research Applications

Synthetic Routes and Stereoselective Synthesis

  • This compound plays a critical role in the stereoselective synthesis of pharmacologically significant intermediates, such as (±)-perhydrohistrionicotoxin. Ibuka et al. (1982) describe a method using a conjugate addition reaction as a key step in synthesizing this compound's key intermediate (Ibuka, Minakata, Mitsui, Hayashi, Taga, & Inubushi, 1982).

Polymer Stabilizers

  • In the field of polymer chemistry, Yachigo et al. (1992) found that a similar compound, 3,9-Bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1, 1-dimethyl-ethyl)-2,4,8,10-tetraoxaspiro[5.5] undecane, exhibits a synergistic stabilizing effect in combination with thiopropionate type antioxidants, which is crucial for enhancing the longevity and stability of polymers (Yachigo, Sasaki, & Kojima, 1992).

Structural Modification in Medicinal Chemistry

Food Contact Materials Safety Evaluation

  • The safety evaluation of similar compounds, such as 3,9-bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl]-2,4,8,10-tetraoxaspiro[5,5]undecane, has been assessed for use in food contact materials. The EFSA concluded that the use of such substances is not a safety concern for consumers under specified conditions (Flavourings, 2012).

Development of Boc Protecting Group Reagents

  • Rao et al. (2017) described a new reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), for the preparation of N-Boc-amino acids, indicating its utility in the synthesis of protected amino acids and peptides (Rao, Nowshuddin, Jha, Divi, & Rao, 2017).

Synergistic Antioxidant Mechanisms

  • The synergistic mechanism of antioxidants was further explored by Yachigo et al. (1992), highlighting the compound's role in preventing discoloration and stabilizing polymers (Yachigo, Sasaki, Ishii, & Tanaka, 1992).

NMR Spectroscopy for Configuration Assignment

Safety and Hazards

The safety information for “tert-butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate” includes hazard statements H315, H319, H335 and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The safety information for “tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate” includes hazard statements H302, H315, H319, H335 and precautionary statements P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P321, P330, P332, P338, P351, P352, P403, P405 .

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3S/c1-14(2,3)19-13(18)16-11-15(5-4-12(16)10-17)6-8-20-9-7-15/h12,17H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIHNPRJRDLBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1CO)CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.